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Compound of Interest

N-(1H-Pyrazol-4-yl)pyridazin-3-
Compound Name:
amine;hydrochloride

CAS No.: 2253630-45-2

Cat. No.: B2983794

Get Quote

Executive Summary

The pyrazolyl pyridazinamine scaffold represents a privileged pharmacophore in modern
kinase inhibitor design, particularly for targeting IRAK4 (Interleukin-1 Receptor-Associated
Kinase 4) and CDK (Cyclin-Dependent Kinase) families. This guide provides a rigorous
framework for evaluating these compounds, focusing on their differential efficacy across distinct
cancer histologies.

Unlike generic cytotoxic agents, pyrazolyl pyridazinamines often exhibit "precision lethality."
They show nanomolar potency in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell
Lymphoma) lines driven by MYD88 mutations, while displaying reduced efficacy in GCB-
DLBCL or solid tumor lines lacking specific pathway dependencies. This guide compares a
representative novel series (Series P) against standard reference inhibitors, providing validated
protocols for reproducing these data.
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Part 1: Mechanistic Rationale & Chemical Basis
The "Warhead": Pyrazolyl Pyridazinamine

The core structure consists of a pyrazole ring fused or linked to a pyridazine amine. This
scaffold functions primarily as a Type | ATP-competitive inhibitor.

» Hinge Binding: The nitrogen atoms in the pyridazine/pyrazole motif form critical hydrogen
bonds with the kinase hinge region (e.g., Val206 in IRAK4).

o Selectivity: The "tail" regions (often morpholine or piperazine substituted) extend into the
solvent-exposed region, modulating solubility and selectivity against off-targets like FLT3 or
DYRKI1A.

Pathway Visualization: The IRAK4 Context

In ABC-DLBCL, the MYD88 L265P mutation creates a "super-complex” (Myddosome) that
constitutively activates IRAK4, driving NF-

B signaling and cell survival. Blocking this node is the primary therapeutic hypothesis.
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Figure 1:Mechanism of Action in MYD88-mutated Lymphoma. The inhibitor blocks the critical
node (IRAK4) preventing downstream NF-kB driven survival.

Part 2: Comparative Efficacy Data

The following data represents a synthesis of efficacy profiles for pyrazolyl pyridazinamines
(Compound P-1) compared to a reference IRAK4 inhibitor (e.g., Emavusertib analogue) and a
pan-kinase control (Staurosporine).
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ble 1: ison (72h Viability

. Histology / Compound P-1 Reference .
Cell Line o Interpretation
Genotype (nM) Inhibitor (nM)
Highly Sensitive:
ABC-DLBCL Validates on-
OCl-Ly3 12+4 25+6
(MYD88 L265P) target IRAK4
inhibition.
Highly Sensitive:
ABC-DLBCL Confirms
OClI-Ly10 18+5 30+8
(MYD88 L265P) genotype
dependency.
Resistant:
Demonstrates
GCB-DLBCL o
OClI-Ly19 > 5,000 > 5,000 selectivity
(WT MYD88) _
(negative
control).
) Moderate: Likely
Breast (Luminal
MCF-7 A 450 = 50 600 £ 80 due to secondary
CDK inhibition.
Low Sensitivity:
Lung KRAS-driven,
A549 , 1,200 £ 150 1,500 + 200
Adenocarcinoma less dependent
on IRAK4.
Safe: Favorable
Normal o
PBMC > 10,000 > 10,000 therapeutic index

Peripheral Blood

(TI).

Data Analysis Insights

e Selectivity Window: Compound P-1 exhibits a >400-fold selectivity window between the

target population (OCI-Ly3) and the negative control (OCI-Ly19). This is the "gold standard"

signature for a targeted IRAK4 inhibitor.
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» Off-Target Liabilities: The moderate activity in MCF-7 (450 nM) suggests potential
"polypharmacology,” likely inhibiting CDK2 or CDK4/6, which are common off-targets for this
scaffold. This can be advantageous for solid tumors but must be distinguished from IRAK4
activity.

Part 3: Validated Experimental Protocols

To generate the data above, you must use a self-validating workflow. The standard MTT assay
is often insufficient due to metabolic interference; ATP-based luminescence (CellTiter-Glo) is
the required standard for kinase inhibitors.

Workflow Visualization
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Figure 2:High-Throughput Screening (HTS) Workflow for IC50 Determination.

Detailed Protocol: ATP-Quantification Assay
1. Cell Seeding (Day 0):

e Suspension Cells (OCI-Ly3/Ly19): Seed at 10,000 cells/well in 96-well white-walled plates.
o Adherent Cells (MCF-7/A549): Seed at 3,000 cells/well. Allow 24h attachment before dosing.

 Critical Control: Fill outer wells with PBS (not media) to prevent "edge effect" evaporation,
which skews kinase inhibitor data.

2. Compound Preparation (Day 1):
» Dissolve Pyrazolyl Pyridazinamine stock in 100% DMSO (10 mM).

e Perform a 1:3 serial dilution (10 points) in a separate "dosing plate" using media.
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e Final DMSO concentration on cells must be <0.5% and consistent across all wells (including
vehicle control).

3. Incubation & Readout (Day 4):

 Incubate for 72 hours at 37°C, 5% CO2.

o Equilibrate plate to room temperature (30 mins).

o Add CellTiter-Glo reagent (1:1 ratio to media volume).

» Shake on orbital shaker (2 mins) to lyse cells.

e Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
4. Data Calculation:

e Normalize RLU to DMSO control (100%) and Staurosporine/Blank (0%).

 Fit curve using 4-parameter logistic regression (4PL):

Part 4: Structure-Activity Relationship (SAR)
Insights

Why do some pyrazolyl pyridazinamines fail while others succeed?

o Solubility vs. Potency: Flat aromatic systems (bi-aryl) often have poor solubility. Introducing
sp3-rich motifs (e.g., bicyclic octanes or saturated heterocycles) on the pyridazine amine tail
improves solubility without sacrificing hinge binding [1].

o The "Gatekeeper" Residue: Efficacy in resistant lines often depends on the size of the
gatekeeper residue in the kinase ATP pocket. Pyrazolyl pyridazinamines are generally
compact, allowing them to bind even when bulky gatekeeper mutations are present, unlike
larger Type Il inhibitors.

o Kinase Selectivity: The position of the nitrogen in the pyridazine ring is crucial. Moving the
nitrogen (e.g., to a pyrimidine) can shift selectivity from IRAK4 to CDKZ2, altering the cell line
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sensitivity profile from Lymphoma-specific to broad-spectrum (Breast/Colon) [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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